molecular formula C3H5BrMg B077318 Isopropenylmagnesium bromide CAS No. 13291-18-4

Isopropenylmagnesium bromide

Cat. No.: B077318
CAS No.: 13291-18-4
M. Wt: 145.28 g/mol
InChI Key: UZNGRHDUJIVHQT-UHFFFAOYSA-M
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Description

Isopropenylmagnesium bromide (IPMB) is an organomagnesium compound that is widely used in organic synthesis as a reagent for the formation of C-C, C-O, and C-N bonds. It is a versatile reagent that can be used in a variety of synthetic transformations, including the formation of ethers, alcohols, amides, and other compounds. IPMB is also used in the synthesis of complex molecules, such as natural products and pharmaceuticals.

Scientific Research Applications

  • Synthesis of Fluorsilanes : Isopropenylmagnesium bromide reacts with chlorosilanes to produce isopropenyl derivatives of disilane and trisilane, which undergo rearrangement with sulfuric acid to yield fluorsilanes. This process involves an intramolecular rearrangement providing a framework for SiC(CH3)2Si grouping in the molecule (Kumada, Naka, & Ishikawa, 1964).

  • Formation of Isopropenyl Ketones : When reacted with carboxylic acids, esters, and acid anhydrides, this compound primarily produces isopropenyl ketones. This reaction highlights its utility in the synthesis of complex organic compounds (Watanabe, Suga, Fujita, & Saitǒ, 1977).

  • Desulfurization in Homogeneous Nickel Catalysis : In the presence of bis-(triphenylphosphino)-nickel(II) chloride, isopropylmagnesium bromide reduces vinyl sulfides stereospecifically to olefins. This method is a key step in the synthesis of certain sex pheromones, demonstrating its application in complex organic syntheses (Trost & Ornstein, 1981).

  • Stereoselective Synthesis of Hydroxynonenoic Acid : this compound is used in the diastereoselective synthesis of chiral aldehydes and the subsequent production of allylic alcohols. This process is crucial in the total syntheses of jaspamide and geodiamolide (Schmidt, Siegel, & Mundinger, 1988).

  • Polymer Chemistry : this compound is instrumental in producing isotactic and stereoblock poly(methyl methacrylates), demonstrating its role in polymer chemistry and the control of stereochemistry in polymerization (Allen & Mair, 1984).

Mechanism of Action

As a Grignard reagent, Isopropenylmagnesium bromide acts as a nucleophile and a strong base. It can react with electrophiles, especially carbonyl compounds, to introduce the iso-propyl group .

Safety and Hazards

Isopropenylmagnesium bromide is a highly flammable liquid and vapor. It reacts violently with water, releasing flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of causing cancer .

Properties

IUPAC Name

magnesium;prop-1-ene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNGRHDUJIVHQT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]=C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400519
Record name Isopropenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13291-18-4
Record name Isopropenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Isopropenylmagnesium bromide in organic synthesis?

A1: this compound (also known as isopropenyl Grignard reagent) serves as a valuable reagent for introducing isopropenyl groups into organic molecules. Its reactivity stems from the nucleophilic character of the carbon atom bonded to magnesium. This property allows it to react with a variety of electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

Q2: How does this compound react with carboxylic acids, esters, and acid anhydrides?

A2: The reaction of this compound with carboxylic acids, esters, and acid anhydrides primarily yields a mixture of isopropenyl ketones and isopropenyl alcohols . The dominance of isopropenyl ketones as the major product, as opposed to the expected tertiary alcohols, is a noteworthy characteristic of these reactions.

Q3: Can you provide an example of this compound's role in constructing complex molecules?

A3: In the total synthesis of (+)-peloruside A, a potent microtubule stabilizer, this compound was employed to introduce a key structural motif . Specifically, it reacted with a complex Weinreb amide, leading to the formation of a hydroxyenone intermediate through a process involving addition and subsequent cleavage of a C8 acetate ester.

Q4: How does the presence of copper(I) iodide influence the reactivity of this compound?

A4: Copper(I) iodide plays a crucial role in modulating the regioselectivity of this compound reactions. In the synthesis of Eremophilane derivatives, copper(I) iodide facilitated the regioselective ring opening of epoxides by this compound . This regiochemical control is essential for achieving the desired product structure and avoiding the formation of unwanted isomers.

Q5: Are there any stereochemical aspects to consider when using this compound?

A5: Yes, stereochemistry is a significant factor. For example, during the synthesis of oxazolidinonyl-fused piperidines, researchers utilized a chelation-controlled addition of this compound to a chiral aldehyde . This strategy ensured that the isopropenyl group and another substituent (tert-butyldimethylsilyloxymethyl) were introduced on the same face of the newly formed five-membered oxazolidinone ring, highlighting the importance of controlling stereochemistry for desired product outcomes.

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